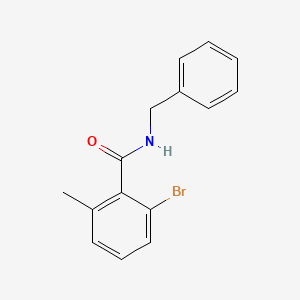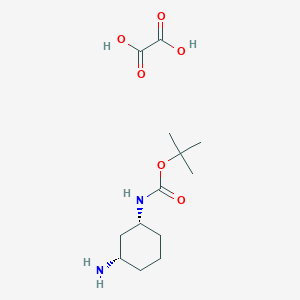
cis-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt: is a chemical compound that features a cyclohexane ring with two amine groups attached at the 1 and 3 positions The compound is further modified with a tert-butoxycarbonyl (Boc) protecting group on one of the amine groups and is present as an oxalate salt
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexane-1,3-diamine.
Protection of Amines: One of the amine groups is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Oxalate Salt: The protected diamine is then reacted with oxalic acid to form the oxalate salt. This step often involves dissolving the Boc-protected diamine in a suitable solvent like methanol or ethanol and adding oxalic acid.
Industrial Production Methods: Industrial production of cis-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using larger quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Utilizing industrial-scale purification techniques such as crystallization, filtration, and drying to obtain the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced or modified.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Salt Formation: The compound can form various salts with different acids, altering its solubility and reactivity.
Common Reagents and Conditions:
Acidic Conditions: For deprotection of the Boc group, acids like trifluoroacetic acid (TFA) are commonly used.
Bases: Bases such as triethylamine are used during the initial protection step.
Solvents: Methanol, ethanol, and dichloromethane are frequently used solvents.
Major Products Formed:
Deprotected Amine: Removal of the Boc group yields the free amine.
Modified Salts: Reaction with different acids can produce various salts of the compound.
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Synthesis: Employed in the preparation of ligands for catalysis.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Investigated for potential use in drug development due to its structural properties.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
作用机制
The mechanism by which cis-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt exerts its effects depends on its application. In chemical reactions, the Boc group serves as a protecting group, preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in various reactions, acting as a nucleophile or forming coordination complexes with metals.
相似化合物的比较
trans-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt: The trans isomer differs in the spatial arrangement of the amine groups.
1-N-Boc-1,2-cyclohexyldiamine oxalate salt: Differing in the position of the amine groups on the cyclohexane ring.
Uniqueness:
cis Configuration: The cis configuration of the amine groups in cis-(rac)-1-N-Boc-1,3-cyclohexyldiamine oxalate salt can lead to different reactivity and interaction patterns compared to its trans counterpart.
Versatility: The presence of the Boc protecting group and the ability to form various salts make it a versatile compound in synthesis and research.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;3-1(4)2(5)6/h8-9H,4-7,12H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNHHEIXYYIRHA-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl] 2-phenoxyacetate](/img/structure/B8120985.png)
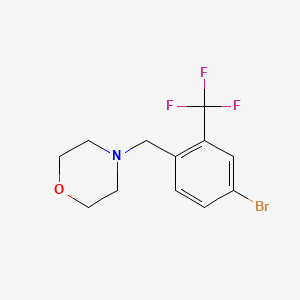
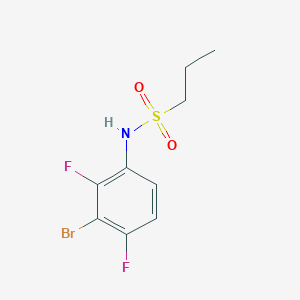
![ethyl (1S,5S)-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8121007.png)
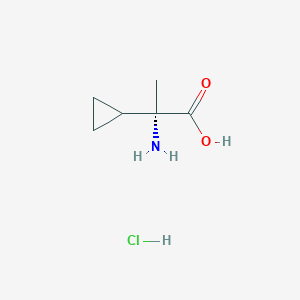
![[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B8121022.png)

![3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8121028.png)
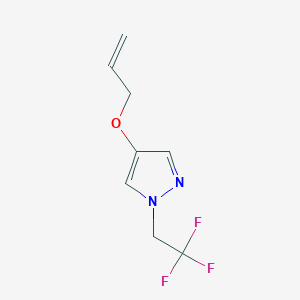
![sodium;2,3-dihydroxypropyl [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B8121041.png)


![(2,5-Dioxopyrrolidin-1-yl) 3-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]propanoate](/img/structure/B8121065.png)
